1-(4-ethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Overview
Description
1-(4-ethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.20524173 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolabeled Antagonists for Neurotransmitter Studies
This compound is closely related to research on radiolabeled antagonists for studying serotonin (5-HT) receptors. For example, Plenevaux et al. (2000) discuss the development and application of [18F]p-MPPF, a radiolabeled antagonist for the 5-HT1A receptor. This compound is utilized in positron emission tomography (PET) to study serotonergic neurotransmission, demonstrating its importance in neuroscience research, especially in understanding the serotonin system's role in various psychiatric and neurological disorders. The detailed study encompasses chemistry, radiochemistry, and animal data, emphasizing its utility in both preclinical and clinical research settings (Plenevaux et al., 2000).
Antimicrobial Activity
Compounds structurally similar to "1-(4-ethylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione" have been explored for their antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the compound's potential utility in developing new antimicrobial agents, showcasing the versatility of this chemical structure in contributing to the fight against infectious diseases (Bektaş et al., 2010).
Neuropharmacology and Drug Development
Research on compounds with structural similarities to "this compound" includes exploring their neuropharmacological properties and potential as therapeutic agents. For instance, the design and synthesis of novel insecticides based on serotonergic ligands illustrate the application of this chemical structure in developing new treatments and interventions for various conditions, including mental health disorders and beyond (Cai et al., 2010).
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-17-8-10-18(11-9-17)26-22(27)16-20(23(26)28)25-14-12-24(13-15-25)19-6-4-5-7-21(19)29-2/h4-11,20H,3,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDWGHGMSUUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.